molecular formula C9H17NO B12876876 (4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one

(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one

Cat. No.: B12876876
M. Wt: 155.24 g/mol
InChI Key: ODAONNQISJZBQW-SFYZADRCSA-N
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Description

(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is notable for its stereochemistry, which can influence its chemical properties and biological activities. It is used in various scientific research fields due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reaction of a chiral amine with a suitable ketone under controlled conditions to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an alcohol derivative.

Scientific Research Applications

(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,5S)-1-Isopropyl-4,5-dimethylpyrrolidin-2-one is unique due to its specific isopropyl and dimethyl substituents, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research applications where specific stereochemical properties are required .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(4R,5S)-4,5-dimethyl-1-propan-2-ylpyrrolidin-2-one

InChI

InChI=1S/C9H17NO/c1-6(2)10-8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3/t7-,8+/m1/s1

InChI Key

ODAONNQISJZBQW-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1CC(=O)N([C@H]1C)C(C)C

Canonical SMILES

CC1CC(=O)N(C1C)C(C)C

Origin of Product

United States

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